Ethyl 6-(4-butylphenyl)-6-oxohexanoate - 951888-70-3

Ethyl 6-(4-butylphenyl)-6-oxohexanoate

Catalog Number: EVT-1632405
CAS Number: 951888-70-3
Molecular Formula: C18H26O3
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)

Compound Description: AZD1283 is a known P2Y12 antagonist, a class of drugs that prevent platelet aggregation and are used to reduce the risk of blood clots. []

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, AZD1283 serves as the foundational scaffold for a series of novel bicyclic pyridine derivatives discussed in the research. [] The modifications made to the AZD1283 scaffold, although focused on improving its metabolic stability and P2Y12 antagonistic properties, highlight the potential for structural variations around similar core structures to generate compounds with diverse biological activities. Understanding the structure-activity relationships within the AZD1283 derivatives could provide insights for designing novel compounds related to ethyl 6-(4-butylphenyl)-6-oxohexanoate.

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Compound Description: This compound features a cyclohexene ring with a ketone and an ester substituent, resembling the core structure of ethyl 6-(4-butylphenyl)-6-oxohexanoate. [] The presence of a bromine and a fluorine atom on the phenyl rings introduces halogen substituents, impacting the compound's electronic and steric properties.

Relevance: The structural similarity to ethyl 6-(4-butylphenyl)-6-oxohexanoate, particularly the shared cyclohexanone core with an aryl substituent, makes this compound relevant. [] The differences in the substituents on the cyclohexanone ring and the nature of the aryl group (bromophenyl and fluorophenyl versus butylphenyl) allow for understanding how these modifications influence the overall properties of the molecule.

2-Ethyl-6-(4-nitrophenyl) imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

Compound Description: This compound features a fused heterocyclic system with an aldehyde substituent, distinct from the structure of ethyl 6-(4-butylphenyl)-6-oxohexanoate. []

1-[2-(2-benzoylphenoxy)ethyl]-6-methyluracil

Compound Description: This compound, intended for HIV treatment, suffers from low bioavailability. Solid dispersions were employed to improve its solubility. []

Ethyl 3-[6-(4-methoxybenzenesulfonamido)-2H-indazol-2-yl]propanoate monohydrate

Compound Description: This compound features an indazole ring system with a sulfonamide and ester substituent, differing significantly from ethyl 6-(4-butylphenyl)-6-oxohexanoate. []

7-oxy-3-ethyl-6-hexyl-4-methylcoumarin

Compound Description: This compound serves as a precursor for synthesizing novel phthalocyanines, which exhibit promising photophysical and photochemical properties for photodynamic therapy. []

Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate

Compound Description: This compound features a quinoline ring system with chlorine, ethoxy, and ester substituents. [] The quinoline ring presents a structural difference compared to the cyclohexanone core in ethyl 6-(4-butylphenyl)-6-oxohexanoate.

Relevance: Despite the structural differences, this compound's relevance lies in its shared ester functionality with ethyl 6-(4-butylphenyl)-6-oxohexanoate and the presence of a halogen substituent (chlorine). [] Comparing their properties could offer insights into the influence of the core ring structure (quinoline vs. cyclohexanone) on the compounds' activities and reactivities.

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3, showing significant antitumor activity. []

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, NVP-BGJ398 represents another class of therapeutic agents discussed in the research. [] This emphasizes the diverse pharmacological applications and chemical structures covered.

5-(substituted phenylazo)-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones

Compound Description: These compounds comprise a series of dyes with varying substituents on the phenyl ring, studied for their electronic and structural properties. []

Relevance: Although structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these dyes share an ethyl substituent and offer a point of comparison in terms of substituent effects on molecular properties. [] The research emphasizes the impact of substituents on electronic behavior, which can be extrapolated to understand structure-property relationships in related compounds.

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate (Pyr2)

Compound Description: Pyr2 acts as a corrosion inhibitor for mild steel in acidic environments, exhibiting a mixed-type inhibition mechanism. []

Relevance: The relevance of Pyr2 stems from its shared ethyl ester functionality with ethyl 6-(4-butylphenyl)-6-oxohexanoate and the presence of an aromatic substituent (p-tolyl). [] Although the core ring structures differ, comparing their properties could provide insights into how the core structure influences their respective activities and interactions with metal surfaces in the case of Pyr2.

(1RS,6SR)-Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate toluene hemisolvate

Compound Description: This compound features a cyclohexene ring system with a ketone, an ester, a chlorophenyl, and a fluorophenyl substituent. []

Relevance: The structural resemblance to ethyl 6-(4-butylphenyl)-6-oxohexanoate, particularly the shared cyclohexanone core with aryl substituents, makes this compound relevant. [] The differences in the specific aryl groups and the presence of a fluorine atom in this compound offer points of comparison to understand how these structural modifications affect molecular properties and crystal packing interactions.

(1RS,6SR)-Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Compound Description: This compound, similar to the previous one, features a cyclohexene ring with ketone and ester substituents, along with dichlorophenyl and fluorophenyl groups. []

Relevance: The structural similarity to ethyl 6-(4-butylphenyl)-6-oxohexanoate, especially the shared cyclohexanone core and the presence of halogenated aryl substituents, makes it relevant. [] The difference lies in the number and position of chlorine atoms on one of the phenyl rings, offering a point of comparison to understand the effects of these subtle structural variations on molecular properties.

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

Compound Description: Volitinib is a potent and selective c-Met inhibitor currently undergoing clinical development for cancer treatment. []

Relevance: While structurally dissimilar to ethyl 6-(4-butylphenyl)-6-oxohexanoate, volitinib represents a distinct class of therapeutic agents, highlighting the diverse pharmacological applications explored in the research. []

6-({4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl}methyl)quinoxaline (WAY-207024)

Compound Description: WAY-207024 is an orally active antagonist of the gonadotropin-releasing hormone receptor (GnRH-R), demonstrating excellent pharmacokinetic parameters and the ability to lower rat plasma LH levels after oral administration. []

Relevance: Although structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, WAY-207024's development as an orally active drug with a favorable pharmacokinetic profile emphasizes the importance of optimizing drug-like properties, which could be relevant for exploring potential applications of ethyl 6-(4-butylphenyl)-6-oxohexanoate. []

(3S,4aR,6S,8aR)-Ethyl 6-(4-ethoxycar- bonylimidazol-1-ylmethyl)decahydroiso-quinoline-3-carboxylic ester

Compound Description: This compound serves as a prodrug for a potent and selective GluR5 kainate receptor antagonist, exhibiting activity in animal models of acute migraine. []

Relevance: Though structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, this compound's development as a prodrug highlights the importance of considering pharmacokinetic properties and potential metabolic pathways in drug design, which could be relevant when exploring the properties and applications of ethyl 6-(4-butylphenyl)-6-oxohexanoate. []

rac-Ethyl 3-(3-bromo-2-thienyl)-2-oxo-6-(4-propoxyphenyl)cyclohex-3-ene-1-carboxylate

Compound Description: This racemic compound features a cyclohexene ring with a ketone, ester, bromothienyl, and propoxyphenyl substituent. []

Relevance: The structural similarity to ethyl 6-(4-butylphenyl)-6-oxohexanoate is notable, particularly the cyclohexanone core with aryl substituents and the ester functionality. [] The differences in the specific aryl groups (bromothienyl and propoxyphenyl vs. butylphenyl) and their positions on the cyclohexanone ring allow for a comparative analysis to understand how these variations impact the compounds' overall properties and potential biological activities.

2-(1-{2,6-bis[bis(4-fluorophenyl)methyl]-4-methylphenylimino}ethyl)-6-[1-(arylimino)ethyl]pyridines

Compound Description: This series of ligands, when complexed with iron, act as highly active precatalysts in ethylene polymerization, yielding linear polyethylene. []

2-[1-(2,6-dibenzhydrylphenylimino)ethyl]-6-[1-(arylimino)ethyl]pyridyliron(II) chlorides

Compound Description: These iron complexes, structurally related to the previous entry, also exhibit high activity in ethylene polymerization. [] They demonstrate remarkable thermal stability, allowing for polymerization at elevated temperatures.

Relevance: Similar to the previous entry, these complexes showcase the breadth of chemical structures and applications in the research, emphasizing the role of ligand modifications on catalyst activity and stability. []

Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: This class of compounds, with various aryl substituents, were investigated for their conformational preferences and crystal packing interactions. []

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, the analysis of conformational features and intermolecular interactions in these compounds provides valuable insights into how subtle structural variations can significantly impact the solid-state properties of molecules. []

2-Ethyl-6-methylanilinium 4-methylbenzenesulfonate

Compound Description: This simple organic salt comprises a 2-ethyl-6-methylanilinium cation and a 4-methylbenzenesulfonate anion. [] The crystal packing is primarily governed by ionic interactions and hydrogen bonds.

Relevance: While structurally dissimilar to ethyl 6-(4-butylphenyl)-6-oxohexanoate, this salt highlights the fundamental principles of ionic interactions and crystal packing, which are relevant for understanding the solid-state behavior of various organic molecules, including the target compound. []

2,2'-methylenebis (4-ethyl-6-tert-butylphenol) (MBEBP)

Compound Description: MBEBP is a synthetic antioxidant that has been studied for its toxicity profile in rats. [, ]

Relevance: This compound, although structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, highlights the toxicological aspects considered when evaluating the safety of chemical compounds, including potential drug candidates. [, ]

Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate

Compound Description: This compound features a cyclohexene ring with a ketone, ester, methoxynaphthyl, and thienyl substituent. [] The presence of a sulfur-containing heterocycle (thienyl) introduces unique electronic and steric properties.

Relevance: The structural similarity to ethyl 6-(4-butylphenyl)-6-oxohexanoate is evident, with the shared cyclohexanone core and the presence of aryl substituents. [] The differences lie in the specific aryl groups (methoxynaphthyl and thienyl vs. butylphenyl) and their positions on the cyclohexanone ring. These variations offer insights into how these modifications affect the overall molecular properties and potential biological activities.

7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids

Compound Description: This series of quinolone derivatives were synthesized and evaluated for their antibacterial activity. [] They feature a variety of substituents at the 7-position of the quinolone ring.

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these quinolone derivatives highlight the importance of exploring diverse chemical structures for specific biological activities, in this case, antibacterial properties. []

Ethyl (6-Substituted-3(2H)-pyridazinone-2-yl)acetate Derivatives

Compound Description: These pyridazinone derivatives, particularly those with arylpiperazinyl substituents, were synthesized and evaluated for their analgesic and anti-inflammatory activity. []

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these pyridazinone derivatives showcase the diversity of chemical structures and pharmacological applications covered in the research. [] The exploration of arylpiperazinyl substituents for analgesic and anti-inflammatory activity provides valuable insights into structure-activity relationships that might be relevant for exploring the biological activities of related compounds.

2-Amino-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}-6-halopurines

Compound Description: These compounds were used as intermediates in the synthesis of acyclic nucleotide analogues, which were further tested for antiviral and cytostatic activity. []

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these purine derivatives highlight the application of synthetic organic chemistry for developing potentially therapeutic agents. []

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

Compound Description: This compound is a potent and orally active MGAT2 inhibitor, demonstrating significant suppression of triglyceride synthesis in an oral lipid tolerance test. []

Relevance: Although structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, this compound exemplifies the development of a drug candidate with favorable pharmacological properties, including oral bioavailability and in vivo efficacy, highlighting the considerations for optimizing drug-like characteristics. []

Ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)h-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates

Compound Description: This group of compounds was synthesized via pyrimidine ring annulation and their tautomeric behavior was investigated using NMR spectroscopy. []

Relevance: These compounds, though structurally dissimilar to ethyl 6-(4-butylphenyl)-6-oxohexanoate, underscore the importance of understanding tautomerism, a fundamental concept in organic chemistry that can significantly influence the reactivity and biological properties of molecules. []

N-(4-Butylphenyl)salicylaldimine

Compound Description: This compound is a Schiff base, characterized by the presence of a C=N double bond. [] Its crystal structure is stabilized by intramolecular hydrogen bonding and intermolecular C—H⋯π interactions.

Relevance: Although structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, this Schiff base shares a butylphenyl substituent, providing a point of comparison. [] The research on its crystal structure highlights the role of non-covalent interactions in determining molecular packing, a concept relevant for understanding the solid-state behavior of organic molecules.

Ethyl chroman-2-carboxylate Analogues (6-cyclohexyl, phenyl, and phenoxy)

Compound Description: These analogs were synthesized to investigate the effect of lipophilicity on antilipidemic activity in a rat model. [] The study compared their efficacy to other chroman and chromone derivatives.

Relevance: Though structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these compounds highlight the structure-activity relationship studies in drug discovery, particularly the impact of lipophilicity on biological activity. []

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates

Compound Description: These compounds were used as versatile intermediates in the synthesis of various polyazanaphthalene derivatives, including pyrazoles, isoxazoles, and pyridines. []

Relevance: Though structurally different from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these pyran derivatives highlight the versatility of heterocyclic chemistry and the potential of these compounds as building blocks for more complex structures with diverse biological activities. []

3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one (L-696,229)

Compound Description: L-696,229 is a potent and selective HIV-1 reverse transcriptase inhibitor, exhibiting significant antiviral activity in cell culture. []

N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

Compound Description: This series of quinolone derivatives were synthesized and evaluated for their antibacterial activity, exhibiting moderate to significant activity against both Gram-positive and Gram-negative bacteria. []

Relevance: While structurally distinct from ethyl 6-(4-butylphenyl)-6-oxohexanoate, these quinolone derivatives highlight the importance of exploring diverse chemical structures for specific biological activities. [] Their antibacterial activity and the focus on structure-activity relationships provide valuable insights for medicinal chemistry research.

Diaquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]cobalt(II) octahydrate

Compound Description: This compound is a cobalt(II) complex with two 1-ethyl-6-fluoro-7-(4-methylpiperazin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (pef) ligands and two water molecules coordinated to the central cobalt ion. []

Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate

Compound Description: This compound is a zinc(II) complex with two pef ligands and one water molecule coordinated to the central zinc ion. []

Ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate

Compound Description: This compound is an intermediate in the synthesis of pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids. []

Ethyl 4-azido-6-O-acetoxy-2,3,4-trideoxy-α-D-erythro-hex-2-enopyranoside

Compound Description: This compound is a glycosylated azide used in the synthesis of 1,2,3-triazole derivatives. []

3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (risperidone)

Compound Description: Risperidone is an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder. []

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound belongs to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities. []

5,8,17,20-Tetrakis(3,5-di-t-butylphenyl)-6,7,18,19-tetradehydrotetrathia[24]annulene (4.0.4.0)

Compound Description: This compound is a large macrocycle that exhibits interesting electronic properties, showing both paratropicity and amphoteric redox behavior. []

(±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Compound Description: This racemic compound features a cyclohexene ring system with a ketone, ester, methoxynaphthyl, and methylphenyl substituent. []

Properties

CAS Number

951888-70-3

Product Name

Ethyl 6-(4-butylphenyl)-6-oxohexanoate

IUPAC Name

ethyl 6-(4-butylphenyl)-6-oxohexanoate

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H26O3/c1-3-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3

InChI Key

XZYVEGCUONKTEE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.